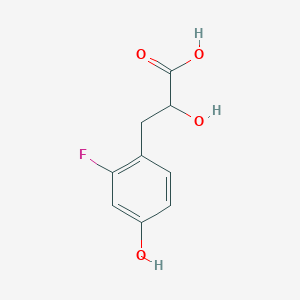

3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC18245084

Molecular Formula: C9H9FO4

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FO4 |

|---|---|

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14) |

| Standard InChI Key | LVTZTMQERQCPRR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1O)F)CC(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid, reflects its substituent arrangement:

-

A fluorine atom at position 2 of the phenyl ring.

-

A hydroxyl group at position 4 of the phenyl ring.

-

A hydroxyl group at position 2 of the propanoic acid chain.

The stereochemistry and electronic effects of these groups influence its solubility, acidity, and intermolecular interactions.

Physical and Chemical Properties

The Standard InChI is:

InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14).

Synthesis Methods

Electrophilic Aromatic Substitution

A primary synthesis route involves electrophilic aromatic substitution on fluorinated phenols. For example, 2-fluorophenol reacts with propanoic acid derivatives (e.g., acyl chlorides) in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions (25–50°C) to introduce the propanoic acid moiety.

Asymmetric Reduction

Chiral variants of this compound may be synthesized via asymmetric reduction of ketone precursors. For instance, 3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is reduced using chiral catalysts (e.g., BINAP-ruthenium complexes) to yield enantiomerically pure product .

Chemical Reactivity and Derivatives

Reduction Reactions

Treatment with lithium aluminum hydride (LiAlH) reduces the carboxylic acid group to a primary alcohol, yielding 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanol:

Oxidation Reactions

The β-hydroxyl group is susceptible to oxidation. Using pyridinium chlorochromate (PCC), it forms 3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid:

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enhancing lipophilicity for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume